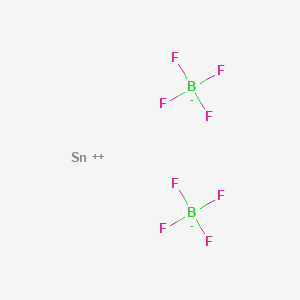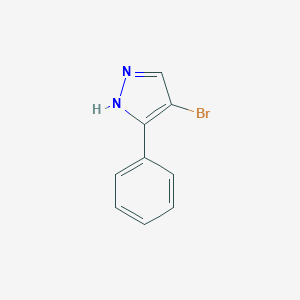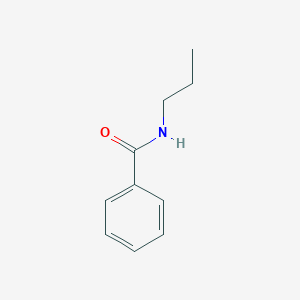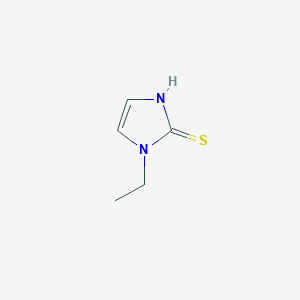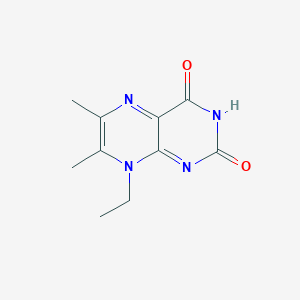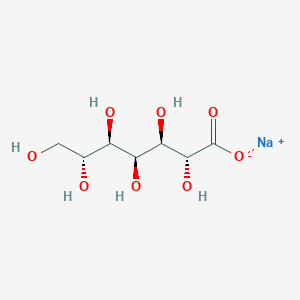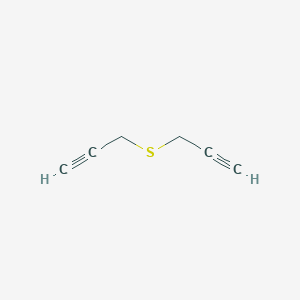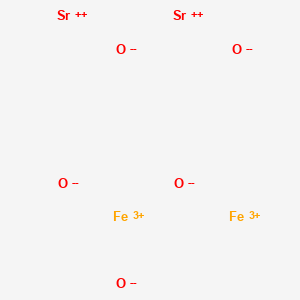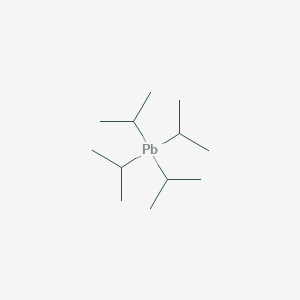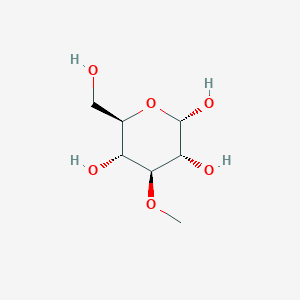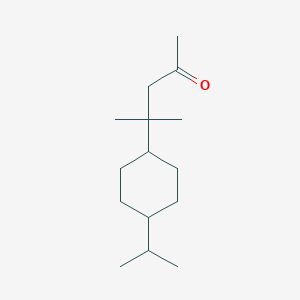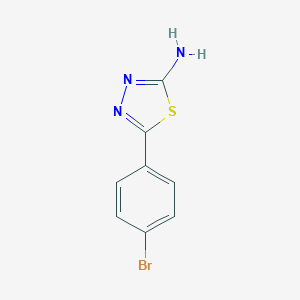
1-Phenyl-3-(p-toluenesulfonyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-3-(p-toluenesulfonyl)urea is a chemical compound that belongs to the class of ureas. It is commonly used in scientific research as a reagent for the synthesis of various organic compounds. This compound is also known as PTSAU, and it has a molecular formula of C14H15NO3S.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(p-toluenesulfonyl)urea is not well understood. However, it is believed to act as a nucleophile in organic reactions, which allows it to react with other compounds and form new chemical bonds. It is also believed to act as a catalyst in some reactions, which can increase the rate of the reaction.
Biochemical and Physiological Effects:
There is currently no information available on the biochemical and physiological effects of 1-Phenyl-3-(p-toluenesulfonyl)urea. However, it is important to note that this compound is not intended for use in humans or animals and should only be used in scientific research.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-Phenyl-3-(p-toluenesulfonyl)urea in lab experiments is its ability to selectively react with certain compounds, which can help researchers to synthesize specific organic compounds. However, one of the limitations of using this compound is that it can be difficult to handle due to its toxicity and high reactivity.
Future Directions
There are many potential future directions for research on 1-Phenyl-3-(p-toluenesulfonyl)urea. One possible direction is to investigate its potential as a catalyst in organic reactions, as well as its ability to selectively react with certain compounds. Another potential direction is to explore its use in the synthesis of new organic compounds with important applications in the pharmaceutical industry. Additionally, further research is needed to better understand the mechanism of action and potential biochemical and physiological effects of this compound.
Scientific Research Applications
1-Phenyl-3-(p-toluenesulfonyl)urea is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is particularly useful in the synthesis of urea derivatives, which have important applications in the pharmaceutical industry. This compound is also used in the synthesis of other organic compounds such as benzimidazoles and pyrimidines.
properties
CAS RN |
13909-63-2 |
|---|---|
Molecular Formula |
C14H14N2O3S |
Molecular Weight |
290.34 g/mol |
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3-phenylurea |
InChI |
InChI=1S/C14H14N2O3S/c1-11-7-9-13(10-8-11)20(18,19)16-14(17)15-12-5-3-2-4-6-12/h2-10H,1H3,(H2,15,16,17) |
InChI Key |
BBQLCKFJEDETJU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=CC=C2 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=CC=C2 |
Pictograms |
Irritant; Health Hazard |
solubility |
41.8 [ug/mL] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

